Methyl quinuclidine-3-carboxylate
Overview
Description
“Methyl quinuclidine-3-carboxylate hydrochloride” is a versatile building block that can be used to synthesize a variety of compounds . It is an intermediate in the production of high-quality research chemicals and reagents . The chemical formula is C9H15NO2·HCl .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the chemical formula C9H15NO2 . The molecular weight is 169.221 Da .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, 3-quinuclidinone condenses with aldehydes under basic conditions . Autocondensation under similar conditions results in the a,@-unsaturated ketone dimer .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C9H15NO2 and a molecular weight of 169.221 Da .Safety and Hazards
Future Directions
Quinuclidine-based derivatives have shown potential as anticholinesterase drugs . The quinuclidine core presents a good scaffold for cholinesterase binding, and bisquaternary quinuclidine derivatives could be considered as candidates worth further investigations as drugs acting in the cholinergic system .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-10-4-2-7(8)3-5-10/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOWDTALVBLZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371728, DTXSID70902643 | |
Record name | METHYL QUINUCLIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38206-86-9 | |
Record name | Methyl 3-quinuclidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38206-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL QUINUCLIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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